2-Chloro-N-[[2-(4-fluorophenyl)-1-(hydroxymethyl)cyclopropyl]methyl]acetamide
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Overview
Description
2-Chloro-N-[[2-(4-fluorophenyl)-1-(hydroxymethyl)cyclopropyl]methyl]acetamide is a synthetic organic compound characterized by its unique cyclopropyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[2-(4-fluorophenyl)-1-(hydroxymethyl)cyclopropyl]methyl]acetamide typically involves multiple steps:
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Formation of the Cyclopropyl Intermediate: : The initial step involves the synthesis of the cyclopropyl intermediate. This can be achieved through the reaction of 4-fluorobenzyl chloride with cyclopropylmethylamine under basic conditions to form 2-(4-fluorophenyl)-1-(hydroxymethyl)cyclopropane.
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Acylation Reaction: : The cyclopropyl intermediate is then acylated using chloroacetyl chloride in the presence of a base such as triethylamine. This step introduces the chloroacetamide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxymethyl group in the cyclopropyl ring can undergo oxidation to form a carboxylic acid derivative.
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Reduction: : The chloroacetamide group can be reduced to an amine under appropriate conditions, such as using lithium aluminum hydride (LiAlH4).
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Substitution: : The chlorine atom in the chloroacetamide group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as primary amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
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Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
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Biological Studies: : The compound can be used in studies to understand the interaction of cyclopropyl and fluorophenyl groups with biological targets.
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Materials Science: : It can be utilized in the development of new materials with specific properties,
Properties
IUPAC Name |
2-chloro-N-[[2-(4-fluorophenyl)-1-(hydroxymethyl)cyclopropyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO2/c14-6-12(18)16-7-13(8-17)5-11(13)9-1-3-10(15)4-2-9/h1-4,11,17H,5-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBWBTSFLIMNBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CNC(=O)CCl)CO)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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